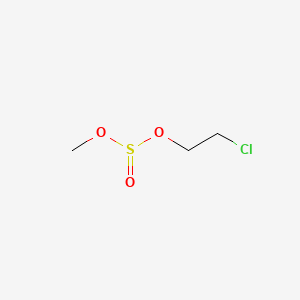
1,4-Benzenediacetonitrile, 2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediacetonitrile, 2,5-dichloro- is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07. It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediacetonitrile, 2,5-dichloro- can be synthesized through the reaction of sodium cyanide with alpha,alpha’-dichloro-p-xylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include purification steps such as recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediacetonitrile, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used but can include various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediacetonitrile, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of different products. The chlorine atoms can also undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phenylenediacetonitrile: Similar structure but lacks chlorine atoms.
1,4-Dichlorobenzene: Contains chlorine atoms but lacks nitrile groups.
2,5-Dichloroterephthalonitrile: Similar structure with additional nitrile groups.
Uniqueness
1,4-Benzenediacetonitrile, 2,5-dichloro- is unique due to the presence of both chlorine atoms and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
56403-43-1 |
|---|---|
Molekularformel |
C10H6Cl2N2 |
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
2-[2,5-dichloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(2-4-14)10(12)5-7(9)1-3-13/h5-6H,1-2H2 |
InChI-Schlüssel |
GVGVDMVIEADNQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)CC#N)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)
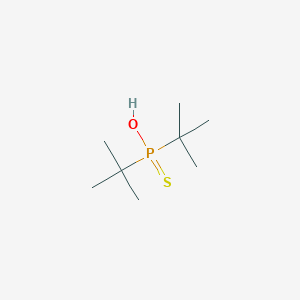
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)

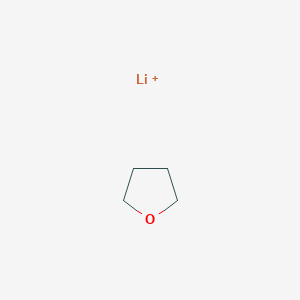
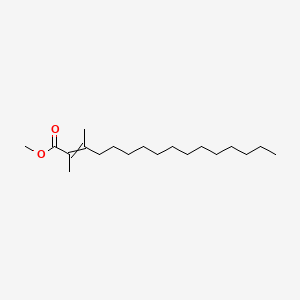
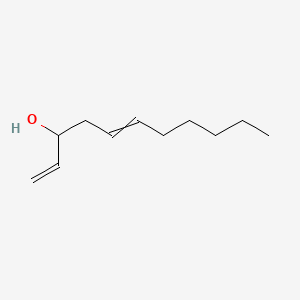

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)

